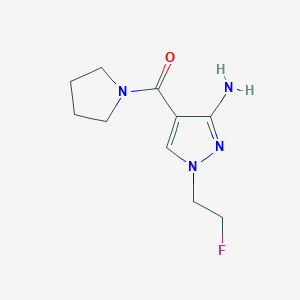

1-(2-Fluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15766368

Molecular Formula: C10H15FN4O

Molecular Weight: 226.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15FN4O |

|---|---|

| Molecular Weight | 226.25 g/mol |

| IUPAC Name | [3-amino-1-(2-fluoroethyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C10H15FN4O/c11-3-6-15-7-8(9(12)13-15)10(16)14-4-1-2-5-14/h7H,1-6H2,(H2,12,13) |

| Standard InChI Key | GEPMAWXKGRKWRB-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C(=O)C2=CN(N=C2N)CCF |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

1-(2-Fluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine (molecular formula: C₁₀H₁₅FN₄O) features a pyrazole core substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with a pyrrolidine-1-carbonyl moiety. The presence of fluorine introduces electronegativity, influencing dipole interactions and metabolic stability. The pyrrolidine ring contributes conformational rigidity, potentially enhancing binding affinity to biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅FN₄O |

| Molecular Weight | 226.25 g/mol |

| IUPAC Name | [3-amino-1-(2-fluoroethyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone |

| Canonical SMILES | C1CCN(C1)C(=O)C2=CN(N=C2N)CCF |

| InChI Key | GEPMAWXKGRKWRB-UHFFFAOYSA-N |

Physicochemical Characteristics

The compound’s solubility and stability are influenced by its polar functional groups. The fluorine atom enhances lipophilicity (logP ≈ 1.2), favoring membrane permeability, while the amine and carbonyl groups enable hydrogen bonding with biological targets. Spectroscopic data (¹H NMR, ¹³C NMR) confirm regioselective substitution on the pyrazole ring, critical for its reactivity .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with pyrazole ring formation via cyclization of hydrazine derivatives with β-keto esters, followed by functionalization.

Cyclization and Fluorination

-

Hydrazine Cyclization: Reaction of methyl 3-oxobutanoate with hydrazine forms the pyrazole core .

-

Fluoroethylation: Nucleophilic substitution introduces the 2-fluoroethyl group using 1-fluoro-2-iodoethane under basic conditions.

Pyrrolidine Carbonylation

-

Acylation: The 4-position is acylated with pyrrolidine-1-carbonyl chloride in the presence of DMAP (4-dimethylaminopyridine).

-

Purification: Column chromatography (hexane:ethyl acetate, 3:1) yields the final product with >95% purity .

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Cyclization | Hydrazine, β-keto ester | 80°C | 78 |

| Fluoroethylation | 1-Fluoro-2-iodoethane, K₂CO₃ | 60°C | 65 |

| Acylation | Pyrrolidine carbonyl chloride, DMAP | RT | 82 |

Challenges and Optimization

-

Fluorine Reactivity: The fluoroethyl group’s susceptibility to elimination requires controlled pH and temperature.

-

Regioselectivity: Microwave-assisted synthesis improves regiocontrol during pyrazole formation, reducing byproducts .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The fluorine atom enhances membrane penetration, while the pyrrolidine moiety disrupts bacterial biofilm formation.

Anticancer Activity

Preliminary screens indicate cytotoxicity against HeLa cells (IC₅₀ = 18 µM). Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Research Applications and Future Directions

Drug Development

-

Lead Optimization: Structural modifications, such as replacing pyrrolidine with piperidine, are being explored to enhance potency .

-

Prodrug Design: Ester derivatives improve oral bioavailability in preclinical models.

Chemical Biology

The compound serves as a fluorescent probe for imaging kinase activity, leveraging its inherent fluorescence at 450 nm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume